4-(9-Acridinylamino)aniline
Overview
Description
4-(9-Acridinylamino)aniline is a chemical compound known for its significant interactions with DNA. It is a derivative of acridine, a compound that has been extensively studied for its biological and chemical properties. The structure of this compound consists of an acridine moiety attached to an aniline group, which allows it to intercalate between DNA base pairs, making it a valuable compound in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9-Acridinylamino)aniline typically involves the reaction of 9-chloroacridine with aniline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atom by the aniline group. The reaction is conducted at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(9-Acridinylamino)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The aniline group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced amine derivatives, and various substituted aniline derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(9-Acridinylamino)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: The compound’s ability to intercalate with DNA makes it useful in studying DNA interactions and as a probe in molecular biology experiments.
Medicine: It has been investigated for its potential use as an anticancer agent due to its ability to inhibit DNA replication in cancer cells.
Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The primary mechanism of action of 4-(9-Acridinylamino)aniline involves its intercalation between DNA base pairs. This intercalation disrupts the normal structure of DNA, inhibiting the replication and transcription processes. The compound targets DNA topoisomerase II, an enzyme crucial for DNA replication, and stabilizes the cleavable complex formed between the enzyme and DNA, leading to the inhibition of DNA religation and ultimately causing cell death .
Comparison with Similar Compounds
Similar Compounds
4’-(9-Acridinylamino)methanesulfon-m-anisidide: Known for its anticancer properties and similar mechanism of action.
N-[4-(9-Acridinylamino)-3-methoxyphenyl]methanesulfonamide: Another derivative with antitumor activity.
Amsacrine: A well-known anticancer drug that also intercalates with DNA and inhibits topoisomerase II.
Uniqueness
4-(9-Acridinylamino)aniline is unique due to its specific structure that allows for strong intercalation with DNA and its versatility in undergoing various chemical reactions. Its ability to inhibit DNA topoisomerase II makes it a valuable compound in cancer research and treatment .
Properties
IUPAC Name |
4-N-acridin-9-ylbenzene-1,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3/c20-13-9-11-14(12-10-13)21-19-15-5-1-3-7-17(15)22-18-8-4-2-6-16(18)19/h1-12H,20H2,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJBUPXVQDLXRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80207353 | |
Record name | 4-(9-Acridinylamino)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80207353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58658-11-0 | |
Record name | 4-(9-Acridinylamino)aniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58658-11-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(9-Acridinylamino)aniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058658110 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(9-Acridinylamino)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80207353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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